1-(Triisopropylsilyl)-1H-indole-3-boronic acid
Overview
Description
1-(Triisopropylsilyl)-1H-indole-3-boronic acid is a boronic acid derivative featuring an indole ring substituted with a triisopropylsilyl group at the nitrogen atom and a boronic acid group at the 3-position. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
The synthesis of 1-(Triisopropylsilyl)-1H-indole-3-boronic acid typically involves the protection of the indole nitrogen with a triisopropylsilyl group, followed by the introduction of the boronic acid moiety at the 3-position. One common method includes:
Protection of Indole Nitrogen: The indole nitrogen is protected using triisopropylsilyl chloride in the presence of a base such as imidazole or triethylamine.
Industrial production methods may involve similar steps but are optimized for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
1-(Triisopropylsilyl)-1H-indole-3-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The triisopropylsilyl group can be selectively removed under acidic or fluoride ion conditions to yield the free indole.
Common reagents include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide. Major products depend on the specific reaction but often include substituted indoles and biaryl compounds.
Scientific Research Applications
1-(Triisopropylsilyl)-1H-indole-3-boronic acid is utilized in various scientific research fields:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: The compound is used in the development of bioactive molecules and probes for biological studies.
Medicine: It is investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: The compound finds applications in material science and the development of advanced materials.
Mechanism of Action
The mechanism of action of 1-(Triisopropylsilyl)-1H-indole-3-boronic acid in chemical reactions involves the formation of reactive intermediates facilitated by the boronic acid and triisopropylsilyl groups. The boronic acid group participates in transmetalation steps in cross-coupling reactions, while the triisopropylsilyl group provides steric protection and can be selectively removed to reveal reactive sites on the indole ring .
Comparison with Similar Compounds
Similar compounds include other indole boronic acids and silyl-protected indoles, such as:
- 1-(Trimethylsilyl)-1H-indole-3-boronic acid
- 1-(Tert-butyldimethylsilyl)-1H-indole-3-boronic acid
- 1-(Triisopropylsilyl)-1H-pyrrole-3-boronic acid
Compared to these compounds, 1-(Triisopropylsilyl)-1H-indole-3-boronic acid offers a unique combination of steric protection and reactivity, making it particularly useful in selective synthetic transformations .
Properties
IUPAC Name |
[1-tri(propan-2-yl)silylindol-3-yl]boronic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28BNO2Si/c1-12(2)22(13(3)4,14(5)6)19-11-16(18(20)21)15-9-7-8-10-17(15)19/h7-14,20-21H,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWIXBYHAFCWSKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(C2=CC=CC=C12)[Si](C(C)C)(C(C)C)C(C)C)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28BNO2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.